molecular formula C16H13ClN4S2 B5833619 N-(3-chloro-2-methylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine

N-(3-chloro-2-methylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine

Cat. No.: B5833619
M. Wt: 360.9 g/mol
InChI Key: SRDFJNLSICCYDU-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-methylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-2-methylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine” typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic components, followed by their coupling through amination reactions. Common reagents used in these steps include thionyl chloride, methyl iodide, and various amines under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Catalysts and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N-[4-(5-methylimidazo[2,1-b][1,3]thiazol-4-yl)-1,3-thiazol-2-yl]amine
  • N-(3-chloro-2-methylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1,3-thiazol-2-yl]amine

Uniqueness

The uniqueness of “N-(3-chloro-2-methylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine” lies in its specific structural arrangement, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4S2/c1-9-11(17)4-3-5-12(9)19-15-20-13(8-23-15)14-10(2)18-16-21(14)6-7-22-16/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDFJNLSICCYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=C(N=C4N3C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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